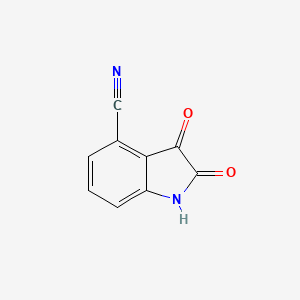

2,3-Dioxoindoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4N2O2 |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2,3-dioxo-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)8(12)9(13)11-6/h1-3H,(H,11,12,13) |

InChI Key |

RYBNKDIANDKTIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C2=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dioxoindoline 4 Carbonitrile and Its Chemical Precursors

Established Routes to the 2,3-Dioxoindoline Core Relevant to 4-Carbonitrile Synthesis

The foundational isatin (B1672199) scaffold can be synthesized via several classic named reactions. The selection of the starting materials for these routes is critical for introducing the carbonitrile group at the 4-position.

One of the most traditional and widely used methods for isatin synthesis is the Sandmeyer method. biomedres.us This two-step process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usijrrjournal.com This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin ring. biomedres.ussynarchive.com

To apply this method for the synthesis of 2,3-dioxoindoline-4-carbonitrile, the logical starting material would be 3-aminobenzonitrile. The cyclization of the resulting N-(3-cyanophenyl)-2-(hydroxyimino)acetamide intermediate, however, presents a challenge of regioselectivity. The intramolecular electrophilic substitution can occur at either the C-2 or C-6 position of the aniline ring relative to the cyano group. This can lead to a mixture of two isomeric products: the desired this compound and the corresponding 2,3-dioxoindoline-6-carbonitrile. researchgate.net Studies on similarly 3-substituted anilines have shown that the ratio of these isomers can vary, often necessitating chromatographic separation to isolate the pure 4-substituted product. researchgate.net

Table 1: Sandmeyer Synthesis Adaptation for 4-Cyanoisatin

| Step | Reactants | Intermediate/Product | Key Considerations |

|---|---|---|---|

| 1 | 3-Aminobenzonitrile, Chloral hydrate, Hydroxylamine hydrochloride | N-(3-cyanophenyl)-2-(hydroxyimino)acetamide | Formation of the isonitrosoacetanilide precursor. |

The Stolle synthesis is another classical route to isatins, which involves the reaction of an aniline with oxalyl chloride to form an α-chloro-α-oxo-N-phenylacetamide, followed by an intramolecular Friedel-Crafts cyclization using a Lewis acid like aluminum chloride. This method is also applicable to the synthesis of substituted isatins. researchgate.net For this compound, the starting material would again be 3-aminobenzonitrile. However, the strong Lewis acidic conditions required for the cyclization step may not be compatible with the nitrile functional group.

The Gassman indole (B1671886) synthesis, while primarily for indoles, can be adapted to produce oxindoles, which are precursors to isatins. This multi-step sequence is generally less direct for isatin synthesis compared to the Sandmeyer or Stolle methods.

Modern synthetic chemistry has seen a rise in electrochemical methods, which offer sustainable and mild alternatives to traditional reagents. Electrochemical strategies have been developed for the dearomative 2,3-difunctionalization of indoles to produce various oxoindoline derivatives. researchgate.netrsc.org These methods operate under metal- and external oxidant-free conditions, utilizing electricity as a traceless reagent to facilitate oxidative cross-coupling. researchgate.netrsc.org While a direct electrochemical synthesis of this compound from a simple precursor is not yet widely reported, these approaches represent a frontier in heterocyclic chemistry. They establish the principle of using electrochemical oxidation to form the C2-C3 bond functionalities characteristic of the dioxoindoline core, suggesting potential future applications for the synthesis of complex isatins. researchgate.net

Direct Synthetic Approaches to this compound

Instead of building the isatin core from an acyclic precursor, direct functionalization or cyclization of an already substituted precursor can be a more efficient strategy.

A highly effective and direct method for the synthesis of isatins is the oxidation of indoles. A notable example is the metal-free oxidation of substituted indoles using a system of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of this compound (referred to as 2j in the study) starting from 4-cyanoindole. amazonaws.com The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, providing the desired product in a good yield. organic-chemistry.org

Table 2: I₂/TBHP Mediated Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|

This oxidative approach avoids the regioselectivity issues associated with the classical Sandmeyer synthesis when starting from 3-substituted anilines.

An alternative direct approach involves introducing the nitrile group onto a pre-existing isatin ring that is functionalized with a suitable leaving group at the 4-position. A classic transformation for this purpose is the Sandmeyer cyanation reaction. nih.gov This would involve a multi-step sequence starting from a 4-substituted isatin. For instance, 4-nitroisatin could be reduced to 4-aminoisatin. The resulting amino group can then be converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions, which is subsequently displaced by a cyanide anion, typically using a copper(I) cyanide reagent (Rosenmund-von Braun reaction).

Another potential, though often more challenging, strategy is the nucleophilic aromatic substitution of a halogen at the 4-position (e.g., in 4-chloroisatin (B1294897) or 4-bromoisatin) with a cyanide salt. Such reactions on benzene (B151609) rings are typically difficult but can be facilitated by transition metal catalysis (e.g., using palladium or nickel catalysts).

These cyanation strategies rely on the availability of appropriately pre-functionalized isatin intermediates and represent a versatile, modular approach to the target compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The adoption of green chemistry principles is pivotal in the modern synthesis of complex molecules like this compound. This philosophy emphasizes waste prevention, the use of renewable feedstocks, and the design of energy-efficient processes. doi.orgrjpn.orgjddhs.com Key strategies include the development of reactions that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, and the use of less hazardous chemical syntheses. rjpn.orgnih.gov

Multi-Component Reactions for Diversified Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient and sustainable synthesis of complex molecular architectures. nih.govbeilstein-journals.org These reactions, which involve the combination of three or more starting materials in a single step, offer significant advantages, including reduced reaction times, minimal waste generation, and high yields. nih.govbeilstein-journals.org The inherent convergence and atom economy of MCRs align perfectly with the core tenets of green chemistry. beilstein-journals.org

In the context of indoline-based structures, MCRs have been successfully employed to generate diverse libraries of compounds. For instance, the one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water under catalyst-free conditions provides a green and efficient route to various heterocyclic scaffolds. nih.gov Similarly, copper-catalyzed MCRs of 2-methylindole, aromatic aldehydes, and cyclic dienophiles have been developed to synthesize diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org These examples highlight the potential of MCRs to rapidly construct complex molecules from simple and readily available precursors.

Solvent-Free and Catalyst-Free Protocols

A significant advancement in the sustainable synthesis of indoline (B122111) derivatives involves the development of solvent-free and catalyst-free reaction protocols. These methods address the environmental concerns associated with the use of volatile organic solvents and heavy metal catalysts. Microwave-assisted synthesis, for example, has been shown to be an effective technique for the rapid and efficient synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones without the need for a catalyst or solvent. scirp.orgscirp.orgresearchgate.net

Furthermore, catalyst-free and solvent-free Passerini reactions have been developed for the synthesis of oxindole (B195798) derivatives, demonstrating the potential for high-yield, one-pot reactions in the absence of traditional reaction media. google.com The synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions further underscores the shift towards environmentally benign synthetic methods. rsc.org These protocols not only reduce the environmental footprint of chemical synthesis but also often lead to simplified workup procedures and improved reaction efficiency.

Derivatization Strategies for this compound Analogs

The strategic derivatization of the this compound core is crucial for exploring its chemical space and developing analogs with tailored properties. Functionalization can be targeted at several positions within the molecule, including the N1 position, the aromatic ring, and the C2 and C3 carbonyl centers.

Functionalization at the N1 Position of this compound

The nitrogen atom at the N1 position of the indoline ring is a common site for functionalization. Alkylation of this nitrogen can significantly influence the molecule's properties. ijrrjournal.com For example, the synthesis of N-allyl and N-benzyl derivatives of 3-hydroxy-3-(2-methyl-indol-3-yl)indolin-2-one has been achieved with high yields under microwave irradiation. scirp.org This highlights a versatile method for introducing various substituents at the N1 position.

Table 1: Examples of N1-Substituted Indolin-2-one Derivatives and Yields

| N1-Substituent | R1 | R2 | R3 | Product | Yield (%) researchgate.net |

| H | H | H | H | 1c | 31 |

| Allyl | H | H | H | 5c | 34 |

| Allyl | Me | H | H | 6c | 56 |

| Allyl | H | Me | H | 7c | 90 |

| Allyl | H | H | OMe | 8c | 97 |

| Benzyl | H | H | H | 9c | 40 |

| Benzyl | Me | H | H | 10c | 56 |

| Benzyl | H | Me | H | 11c | 92 |

| Benzyl | H | H | OMe | 12c | 98 |

| Propargyl | Me | H | H | 13c | 58 |

| Propargyl | H | H | OMe | 14c | 89 |

| Propargyl | H | H | OMe | 15c | 96 |

Aromatic Ring Substitutions on the this compound Core (excluding C4)

Modification of the aromatic ring of the this compound core provides another avenue for creating structural diversity. Electrophilic aromatic substitution reactions are commonly employed to introduce various functional groups onto the benzene ring. libretexts.org For instance, nitration of aromatic rings can be achieved using a mixture of concentrated nitric and sulfuric acids, while sulfonation can be carried out with fuming sulfuric acid. libretexts.org Halogenation with chlorine or iodine in the presence of a suitable catalyst can also be performed. libretexts.org Late-stage functionalization using techniques like photoredox catalysis allows for the direct C-H functionalization of heterocycles under mild conditions, enabling the introduction of small alkyl groups. nih.gov

Transformations at the C2 and C3 Carbonyl Centers of this compound

The C2 and C3 carbonyl groups of the this compound scaffold are reactive sites that can undergo a variety of chemical transformations, leading to a wide range of derivatives. ijrrjournal.com The C3 carbonyl, in particular, is an electrophilic center that readily reacts with nucleophiles. For example, the Friedel-Crafts type reaction between the C3 carbonyl of isatin and the electron-rich C3 position of indole leads to the formation of 3-indolyl-3-hydroxy oxindoles. scirp.org This reaction can be challenging to control at the mono-substituted stage, often leading to the formation of symmetrical 3,3'-diindolyl oxindoles. scirp.org

Furthermore, the Passerini three-component reaction, involving a carboxylic acid, a carbonyl compound (like the C3 carbonyl of isatin), and an isocyanide, provides a route to 3-acyloxy-3-carbamoyl indol-2-ones. google.com This highlights the versatility of the C3 carbonyl in multicomponent reaction strategies for generating complex and diverse molecular structures.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dioxoindoline 4 Carbonitrile

Characteristic Reactions of the 2,3-Dioxoindoline Moiety in 2,3-Dioxoindoline-4-carbonitrile

Oxidation Reactions and Product Characterization

The oxidation of the isatin (B1672199) core in this compound can lead to the formation of the corresponding isatoic anhydride (B1165640) derivative. This transformation involves the insertion of an oxygen atom between the two carbonyl groups. researchgate.net Various oxidizing agents can be employed for this purpose. For instance, treatment of isatin with chromic acid in acetic acid or with hydrogen peroxide in the presence of an organoselenium catalyst can yield isatoic anhydride. nih.gov Another method involves the use of iodine in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO). scribd.com

The resulting 4-cyanoisatoic anhydride is a valuable intermediate for the synthesis of other heterocyclic compounds, particularly quinazolines and their derivatives. openmedicinalchemistryjournal.comptfarm.pl

Table 1: Oxidation Reactions of Isatin Derivatives

| Starting Material | Oxidizing Agent(s) | Product | Reference(s) |

| Isatin | Chromic acid, Acetic acid | Isatoic anhydride | nih.gov |

| Isatin | H₂O₂, Organoselenium catalyst | Isatoic anhydride | nih.gov |

| Isatin | I₂, TBHP, DMSO | Isatoic anhydride | scribd.com |

Reduction Pathways and Resulting Chemical Species

The reduction of the 2,3-dioxoindoline moiety can proceed through various pathways, depending on the reducing agent and reaction conditions, yielding a range of products. ijrrjournal.comicm.edu.pl For instance, the selective reduction of the C3-carbonyl group can lead to the formation of 3-hydroxy-2-oxoindoline derivatives. Further reduction can result in the formation of oxindoles or even indoles.

Ring Expansion Reactions and Rearrangements

The electrophilic nature of the C3-carbonyl group in the isatin ring makes it susceptible to ring expansion reactions, providing access to larger heterocyclic systems. nih.govijrrjournal.com A notable example is the Pfitzinger reaction, where isatin or its derivatives react with carbonyl compounds containing an α-methylene group in a basic medium to yield quinoline-4-carboxylic acids. researchgate.neticm.edu.pl

Furthermore, isatin derivatives can undergo rearrangements to form other heterocyclic scaffolds. For instance, a two-carbon ring expansion of the isatin ring has been reported to construct functionalized dibenzo[b,d]azepin-6-one scaffolds. nih.gov These reactions highlight the versatility of the isatin core as a building block in organic synthesis. openmedicinalchemistryjournal.comptfarm.pl

Reactivity Profile of the 4-Carbonitrile Group in this compound

The carbonitrile group at the 4-position of the 2,3-dioxoindoline ring system offers another site for chemical modification, further expanding the synthetic utility of this scaffold.

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This reactivity can be harnessed to introduce new functional groups and build more complex molecular architectures. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of nitriles suggests that it can participate in reactions such as the addition of organometallic reagents or other nucleophiles.

Conversion of the Nitrile to Other Functional Groups (e.g., Carboxylic Acids, Amides)

The nitrile group can be readily converted into other valuable functional groups, most notably carboxylic acids and amides, through hydrolysis. researchgate.netscribd.com

Hydrolysis to Carboxylic Acids:

Acid-catalyzed hydrolysis of the nitrile involves heating the compound under reflux with a dilute acid, such as hydrochloric acid. libretexts.orgbyjus.com This process first yields an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 2,3-dioxoindoline-4-carboxylic acid. libretexts.orgbyjus.comnih.gov

Hydrolysis to Amides:

The hydrolysis of a nitrile can be stopped at the amide stage under controlled conditions. lumenlearning.com This can be achieved through either acid or base-catalyzed hydration of the nitrile. lumenlearning.comyoutube.com The resulting 2,3-dioxoindoline-4-carboxamide is a useful synthon for further derivatization.

Electrophilic and Nucleophilic Substitution Patterns on this compound

The isatin core of this compound is susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing nature of the carbonyl groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the C5 and C7 positions. Conversely, the C3-carbonyl group is a prime target for nucleophilic addition.

Regioselective functionalization of the this compound scaffold can be achieved by carefully selecting reagents and reaction conditions. Nucleophilic attack invariably occurs at the C3-carbonyl, while the substitution pattern on the aromatic ring can be controlled to some extent. For instance, nitration of isatin derivatives typically yields the 5-nitro product. researchgate.netresearchgate.neticm.edu.pl The presence of the cyano group at the C4-position is expected to further influence the regioselectivity of such reactions.

Condensation and Cycloaddition Reactions of this compound

The C3-carbonyl group of this compound readily participates in condensation and cycloaddition reactions, providing a pathway to a variety of complex heterocyclic systems.

While aldol (B89426) condensation typically involves the reaction of an enolate with a carbonyl compound, the related Knoevenagel condensation is more pertinent to the reactivity of this compound. wikipedia.orgtaylorandfrancis.comslideshare.net In this reaction, the C3-carbonyl group condenses with active methylene (B1212753) compounds in the presence of a weak base. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. taylorandfrancis.com

The general mechanism for the Knoevenagel condensation of an isatin derivative is as follows:

Deprotonation of the active methylene compound to form a carbanion.

Nucleophilic attack of the carbanion on the C3-carbonyl of the isatin.

Protonation of the resulting alkoxide.

Dehydration to yield the final condensed product.

A variety of active methylene compounds can be employed in this reaction, leading to a diverse array of products.

This compound can react with primary amines to form Schiff bases, also known as imines. bjbs.com.brnih.govksu.edu.sayoutube.com This condensation reaction typically occurs at the C3-carbonyl position and involves the formation of a carbon-nitrogen double bond. bjbs.com.brnih.govksu.edu.sayoutube.com The reaction is often catalyzed by acid and involves the elimination of a water molecule.

The formation of Schiff bases from isatin derivatives has been widely reported and is a key step in the synthesis of various biologically active compounds. ksu.edu.sascirp.orgnih.gov The resulting imines can be further modified or used as intermediates in subsequent reactions.

Ugi Reaction:

The Ugi reaction is a four-component reaction that involves a ketone, an amine, a carboxylic acid, and an isocyanide. scispace.comwikipedia.orgtechniques-ingenieur.frorganic-chemistry.org Isatin and its derivatives, including this compound, can serve as the ketone component in this powerful reaction, which allows for the rapid assembly of complex molecules with high diversity. nih.govnih.gov The reaction proceeds through the formation of an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Ugi reaction is as follows:

Condensation of the amine and the C3-carbonyl of the isatin to form an imine.

Protonation of the imine by the carboxylic acid to form an iminium ion.

Nucleophilic attack of the isocyanide on the iminium ion.

Addition of the carboxylate anion to the resulting nitrilium ion.

An intramolecular acyl transfer (Mumm rearrangement) to yield the final product. wikipedia.org

1,3-Dipolar Cycloadditions:

Derivatives of this compound can participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov These reactions involve the [3+2] cycloaddition of a 1,3-dipole to a dipolarophile, leading to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov For example, an azomethine ylide generated in situ from isatin and an amino acid can react with a suitable dipolarophile to yield spiro-oxindole derivatives. nih.gov

Elucidation of Reaction Mechanisms and Kinetics for this compound Transformations

Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of the reactions described above have been generally established for the isatin scaffold.

Knoevenagel Condensation: The reaction proceeds through a carbanionic intermediate, and the rate is dependent on the acidity of the active methylene compound and the strength of the base used.

Schiff Base Formation: The mechanism involves a tetrahedral intermediate, and the reaction is typically reversible. The rate-determining step can be either the formation of the tetrahedral intermediate or its dehydration, depending on the reaction pH.

Ugi Reaction: The reaction is known to be very fast and often exothermic. wikipedia.org The final Mumm rearrangement is irreversible and drives the reaction to completion. wikipedia.org

1,3-Dipolar Cycloadditions: These are concerted pericyclic reactions that proceed through a cyclic transition state. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. wikipedia.org

Further research is needed to elucidate the specific mechanistic nuances and kinetic parameters for reactions involving this compound, taking into account the electronic influence of the C4-cyano group.

Detailed Reaction Pathways and Intermediates: A Landscape of Postulation

Detailed, experimentally-verified reaction pathways and the characterization of intermediates specifically for this compound are scarce in peer-reviewed literature. Based on the known reactivity of related isatin derivatives and nitriles, several potential, yet unconfirmed, reaction pathways can be postulated.

The electrophilic nature of the C-3 carbonyl carbon is a hallmark of isatin chemistry, making it susceptible to nucleophilic attack. In the case of this compound, the electron-withdrawing cyano group at the 4-position would further enhance the electrophilicity of the C-3 position. This suggests that nucleophilic additions, such as aldol-type condensations and reactions with various nucleophiles (e.g., amines, thiols), would likely proceed readily. The intermediates in such reactions would be tetrahedral adducts at the C-3 position.

Furthermore, the nitrile group itself can participate in a variety of transformations. It can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. Reduction of the nitrile would yield an aminomethyl group, while its reaction with organometallic reagents could lead to the formation of ketones. However, the specific conditions required to selectively perform these transformations on this compound without affecting the isatin core have not been detailed.

The following table outlines hypothetical reactions and their potential primary intermediates based on general chemical principles, but it is crucial to note the lack of specific experimental data for this compound.

| Reaction Type | Potential Reagents | Postulated Intermediate |

| Nucleophilic Addition at C-3 | Active methylene compounds | C-3 substituted 3-hydroxy-2-oxoindoline-4-carbonitrile |

| Hydrolysis of Nitrile | Strong acid or base | 2,3-Dioxoindoline-4-carboxamide or 2,3-Dioxoindoline-4-carboxylic acid |

| Reduction of Nitrile | Reducing agents (e.g., LiAlH4) | 4-(Aminomethyl)-2,3-dioxoindoline |

Catalytic Effects and Optimization of Reaction Conditions: An Open Field for Investigation

The optimization of reaction conditions and the exploration of catalytic effects are critical for controlling the selectivity and efficiency of chemical transformations. For this compound, this area remains a significant gap in the chemical literature.

One can surmise that both acid and base catalysis would play a crucial role in reactions involving this molecule. For instance, acid catalysis could be employed to activate the C-3 carbonyl for nucleophilic attack, while base catalysis would be effective in deprotonating active methylene compounds for condensation reactions.

The development of stereoselective reactions, particularly those creating a chiral center at the C-3 position, is a major focus in isatin chemistry. Chiral catalysts, such as organocatalysts or metal complexes, could potentially be used to achieve enantioselective additions to the C-3 carbonyl of this compound. The optimization of such a reaction would involve screening various catalysts, solvents, temperatures, and reaction times to maximize yield and enantioselectivity.

A summary of potential areas for optimization is presented below, highlighting the need for empirical studies.

| Reaction Type | Key Optimization Parameters | Potential Catalysts |

| Aldol Condensation | Base concentration, temperature, solvent polarity | Proline and its derivatives, various amine bases |

| Enantioselective Nucleophilic Addition | Catalyst loading, ligand structure, temperature | Chiral Lewis acids, chiral Brønsted acids |

| Hydrolysis of Nitrile | Acid/base concentration, reaction time, temperature | Sulfuric acid, sodium hydroxide |

Advanced Chemical Applications of 2,3 Dioxoindoline 4 Carbonitrile As a Synthetic Unit

Role as a Precursor in Complex Organic Synthesis

The strategic placement of functional groups on the 2,3-dioxoindoline scaffold allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse and intricate molecules. researchgate.net Chemists utilize its inherent reactivity to build libraries of compounds for various scientific investigations.

Isatin (B1672199) and its derivatives are well-established precursors for a vast array of heterocyclic compounds, including indoles and quinolines. researchgate.net The 2,3-dioxoindoline moiety can undergo various reactions such as condensation, oxidation, and ring expansion to form new fused or substituted ring systems. ijrrjournal.comresearchgate.net

A significant application is seen in multicomponent reactions where the isatin core acts as the foundation for new heterocyclic frameworks. For instance, the reaction of an isatin derivative, specifically 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile, with quinoline-2,4-diones leads to the formation of complex polyheterocyclic systems. scispace.comresearchgate.nethelsinki.fi This transformation constructs a pyran ring that is fused to the quinoline (B57606) core, demonstrating the utility of the isatin unit in generating novel and elaborate heterocyclic scaffolds like pyrano[3,2-c]quinolines. researchgate.net The nitrile group at the 4-position of the original isatin structure remains a key feature in the final product, influencing its electronic properties and offering a site for further chemical modification.

The C3-carbonyl group of 2,3-dioxoindoline is a key reactive center for creating spirocyclic systems—molecules where two rings are connected by a single common atom. researchgate.net These structures are of great interest in medicinal and materials chemistry due to their rigid and three-dimensional nature. scispace.com

A prominent example is the synthesis of 2'-amino-2,5'-dioxo-5',6'-dihydro-spiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitriles. scispace.comhelsinki.fi This reaction involves the condensation of a 2,3-dioxoindoline derivative with various N-substituted quinoline-2,4-diones. scispace.comresearchgate.net The C3-position of the indoline (B122111) ring becomes the spiro-center, linking the indoline framework to the newly formed pyrano[3,2-c]quinoline system. helsinki.fi The ability to vary the substituents on the quinolone reactant allows for the creation of a diverse library of spirocyclic architectures from a common precursor. scispace.com

| Reactant 1 | Reactant 2 | Resulting Spirocyclic Scaffold | Reference |

|---|---|---|---|

| 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | N-Methylquinoline-2,4-dione | 2'-Amino-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile | scispace.com |

| 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | Quinoline-2,4-dione | 2'-Amino-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile | helsinki.fi |

| 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | N-Ethylquinoline-2,4-dione | 2'-Amino-6'-ethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile | scispace.com |

| 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile | N-Propylquinoline-2,4-dione | 2'-Amino-6'-propyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile | scispace.com |

The versatility of 2,3-dioxoindoline-4-carbonitrile as a synthetic unit makes it an excellent candidate for generating chemical libraries. By systematically altering reaction partners and conditions, a multitude of distinct compounds can be produced from this single precursor. For example, the reaction to form spiro[indoline-3,4'-pyrano[3,2-c]quinolones] can be performed with a wide range of substituted quinoline-2,4-diones, leading to a large family of related but structurally diverse molecules. scispace.comresearchgate.net Such libraries are invaluable for high-throughput screening efforts in material discovery, allowing researchers to efficiently search for new compounds with desirable electronic, optical, or other physical properties. The quinoline-3-carbonitrile motif, a related structure, is also explored for developing new compounds with potential biological activity. researchgate.net

Contributions to Materials Science and Engineering

The complex, conjugated systems derived from this compound are not only of synthetic interest but also possess potential applications in materials science, particularly in the fields of electronics and coloration.

The synthesis of extended, fused-ring systems like the pyrano[3,2-c]quinoline derivatives is highly relevant to the field of organic electronics. researchgate.net These molecules feature extensive π-conjugation, a key requirement for organic semiconductors and other optoelectronic materials. The structures synthesized often contain both electron-donating (e.g., amino groups) and electron-withdrawing (e.g., carbonyl and nitrile groups) functionalities. This "push-pull" electronic character can lower the bandgap of the material and enhance its ability to absorb and emit light, making such compounds promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid and planar nature of the fused heterocyclic scaffolds can facilitate intermolecular π-stacking, which is crucial for efficient charge transport in organic electronic devices.

The same electronic properties that make derivatives of this compound interesting for optoelectronics also make them suitable for use as advanced pigments and dyes. ijrrjournal.com The extensive conjugation within the molecular framework is a classic feature of chromophores, molecules that absorb light in the visible spectrum. The complex structures, such as the spiro[indoline-3,4'-pyrano[3,2-c]quinolones], possess multiple chromophoric units. scispace.comresearchgate.net The specific color of these compounds can be finely tuned by making small modifications to the molecular structure, such as changing the substituents on the aromatic rings. This tunability allows for the rational design of high-performance pigments with specific colors, high stability, and strong light-absorbing properties for use in paints, coatings, and inks.

Computational and Theoretical Investigations of 2,3 Dioxoindoline 4 Carbonitrile

Quantum Chemical Characterization

Detailed quantum chemical characterization of 2,3-Dioxoindoline-4-carbonitrile is not available in the current body of scientific literature. Such an investigation would be necessary to understand its fundamental electronic properties.

Electronic Structure Analysis via Density Functional Theory (DFT)

No published studies were found that perform a Density Functional Theory (DFT) analysis on this compound. A DFT study would typically calculate properties such as optimized geometry, total energy, dipole moment, and the distribution of electron density, providing a foundational understanding of the molecule's electronic nature.

Frontier Molecular Orbital (FMO) Theory Applications

There is no specific application of Frontier Molecular Orbital (FMO) theory to this compound in the available literature. FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the reactivity of a molecule, its kinetic stability, and its electronic absorption properties. Without dedicated calculations, the HOMO-LUMO gap and the regions of electrophilic and nucleophilic attack for this specific molecule remain undetermined.

Natural Bond Orbital (NBO) Analysis of Chemical Bonding

A Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions (hyperconjugation) between filled and empty orbitals. nih.govnih.gov This analysis would be essential to quantify the stability imparted by these interactions and to understand the nature of the covalent and non-covalent bonds within the structure, particularly the influence of the cyano group on the isatin (B1672199) core.

Conformational Analysis and Tautomeric Equilibria

The conformational landscape and tautomeric possibilities for this compound have not been theoretically investigated in published studies.

Theoretical Prediction of Stable Conformers and Tautomers

No theoretical predictions regarding the stable conformers and tautomers of this compound are available. Isatin itself is known to exist in tautomeric forms (lactam and lactim), and the presence of substituents can influence the relative stability of these forms. nih.gov Computational studies are required to determine the most stable tautomer of the 4-carbonitrile derivative in different environments (e.g., gas phase, various solvents) and to identify any low-energy conformers that may arise from rotations of substituent groups.

Intramolecular Interactions (e.g., Hydrogen Bonding) and their Influence on Structure

There is a lack of research on the specific intramolecular interactions within this compound. The potential for intramolecular hydrogen bonding, for instance between the N-H group of the indole (B1671886) ring and the nitrogen of the nitrile group, could significantly influence the molecule's preferred conformation and planarity. nih.gov A detailed computational analysis would be needed to identify and quantify the strength and geometric impact of such interactions.

Computational Studies of Reaction Mechanisms and Reactivity

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the most likely reaction pathways.

Transition State Characterization and Activation Energies

Density Functional Theory (DFT) is a primary method used to investigate reaction mechanisms at the molecular level. For reactions involving isatin derivatives, such as the DBU-catalyzed insertion into ketones, DFT calculations can map out the entire reaction profile, including the structures of intermediates and transition states. In a study on a similar system, the energy barrier for the nucleophilic attack of the catalyst on a reactant was calculated to be 12.7 kcal/mol, with the resulting intermediate being endothermic by 12.4 kcal/mol. nih.gov This type of analysis is crucial for understanding the feasibility and kinetics of a reaction.

Although specific transition state data for this compound is not abundant in public literature, the principles from related studies can be applied. The electron-withdrawing nature of the 4-cyano group is expected to significantly influence the activation barriers of reactions at the C3-carbonyl group, a common reaction site in isatins.

Table 1: Illustrative Transition State Analysis for a Hypothetical Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | Value |

| Intermediate Formation | TS2 | Value |

| Product Release | TS3 | Value |

| Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. |

Prediction of Reaction Outcomes and Selectivity

A key challenge in organic synthesis is controlling selectivity—regio-, chemo-, and stereoselectivity. Computational models have become invaluable in predicting these outcomes. For isatin derivatives, the inherent reactivity of the two carbonyl groups and the aromatic ring presents a challenge in achieving selective transformations.

Theoretical studies on the insertion of N-methyl isatin into aryl difluoronitromethyl ketones have successfully used DFT to explain the observed chemoselectivity. nih.gov By comparing the energy profiles of different reaction pathways, researchers can determine the most favorable outcome. The electrophilic Parr function, a concept derived from conceptual DFT, has been effectively used to predict the most reactive electrophilic site in a molecule, thus explaining why a catalyst might preferentially attack one carbonyl group over another. nih.gov

The presence of the 4-cyano group in this compound is anticipated to enhance the electrophilicity of the isatin core, potentially altering the regioselectivity of nucleophilic and electrophilic attacks compared to unsubstituted isatin. Computational studies can quantify this effect and guide the choice of reagents and reaction conditions to achieve the desired product.

Molecular Modeling for Chemical Interaction and Property Prediction

Beyond reaction mechanisms, molecular modeling provides a lens to understand and predict the intrinsic properties of this compound and its interactions with other molecules.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. While much of the research on isatins has focused on Quantitative Structure-Activity Relationships (QSAR) for biological activity, the principles are directly applicable to chemical reactivity.

For instance, a kinetic study of the Michael addition of amines to 3-cyanomethylidene-2-oxindoline derivatives established a linear free-energy relationship, correlating the reaction rate with the electrophilicity of the oxindoline derivative. researchgate.net DFT-calculated reactivity indices correctly explained the experimentally observed electrophilicity trends. researchgate.net Such QSRR models can be developed for this compound to predict its reactivity in various chemical transformations based on its calculated electronic and steric properties.

Table 2: Illustrative QSRR Descriptors for this compound

| Descriptor | Definition | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Value |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| Global Hardness (η) | Resistance to change in electron distribution | Value |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | Value |

| Note: These descriptors are commonly used in QSRR studies to predict reactivity. |

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for crystal engineering and materials science.

DFT calculations can also be used to determine the energies of these non-covalent interactions, providing a quantitative measure of their strength and importance in the crystal lattice. This knowledge can be leveraged to design new crystalline forms of this compound with desired physical properties.

Emerging Research Frontiers and Future Perspectives for 2,3 Dioxoindoline 4 Carbonitrile Chemistry

Development of Asymmetric Synthetic Strategies

The synthesis of chiral molecules is a paramount objective in modern organic chemistry, primarily driven by the stringent stereochemical requirements for therapeutic efficacy. The development of asymmetric strategies to access enantiomerically pure or enriched derivatives of 2,3-Dioxoindoline-4-carbonitrile is a burgeoning area of research. The prochiral nature of the C3-carbonyl group makes it an ideal handle for stereoselective transformations.

Current research efforts are focused on the use of chiral catalysts to control the stereochemical outcome of reactions at the C3-position. A notable strategy involves the asymmetric aldol (B89426) condensation, where the enolate of a ketone adds to the C3-carbonyl of the isatin (B1672199) core. While specific studies on the 4-carbonitrile derivative are nascent, extensive research on related isatins provides a strong predictive framework. For instance, organocatalysts such as proline and its derivatives have been successfully employed in the asymmetric aldol reactions of various isatins, yielding 3-substituted-3-hydroxyoxindoles with high enantioselectivity.

Another promising approach is the use of chiral metal complexes. For example, the asymmetric synthesis of spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile derivatives has been achieved, highlighting the potential for creating complex, stereochemically rich scaffolds from isatin precursors. researchgate.net These reactions often proceed via cascade or domino sequences, where multiple bonds are formed in a single operation with excellent stereocontrol. The development of chiral phosphoric acids and bisguanidium salts as catalysts for intramolecular aza-Michael reactions and other transformations of isatin-derived substrates also represents a significant advance. rsc.orgnih.gov These methodologies are readily adaptable to This compound , promising access to a diverse array of chiral building blocks.

| Reaction Type | Catalyst/Reagent | Product Type | Reported Yield (%) | Reported Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Aldol Reaction | Proline derivatives | 3-Substituted-3-hydroxyoxindoles | Up to 99 | Up to 99 | researchgate.net |

| Aza-Michael Reaction | Chiral Bisguanidium Salt | 2,3-Dihydroquinolin-4-ones | Up to 99 | Up to 99 | nih.gov |

| [3+2] Cycloaddition | Chiral N,N'-dioxide-Dy(III) complex | Polycyclic Spiroindolines | Up to 88 | Up to 97 | rsc.org |

| Dearomatization | Chiral Phosphoric Acid | Chiral Indolenines/Fused Indolines | Good to High | Excellent | nih.gov |

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of This compound into more complex and valuable structures is heavily reliant on the development of innovative catalytic systems. The electron-withdrawing nature of the 4-cyano group can significantly influence the reactivity of the isatin core, necessitating the exploration of catalysts that can effectively operate on this specific substrate.

Organocatalysis has emerged as a powerful tool in this context, offering a metal-free and often more sustainable alternative to traditional metal-based catalysts. Chiral phosphoric acids, for example, have been shown to catalyze the asymmetric dearomatization of indole (B1671886) derivatives, a strategy that could be applied to the synthesis of novel spirocyclic compounds from This compound . rsc.orgnih.gov Similarly, bifunctional amine-thiourea catalysts are being investigated for their ability to promote enantioselective reactions through a network of hydrogen bonds, precisely orienting the substrates in the transition state.

In the realm of metal catalysis, complexes of transition metals such as palladium, rhodium, and copper are being explored for novel cross-coupling and C-H activation reactions. These methods would allow for the direct functionalization of the aromatic ring of This compound , providing access to derivatives that are difficult to synthesize through traditional means. Furthermore, the development of catalysts for multicomponent reactions (MCRs) involving isatins is a particularly active area. uevora.pt These reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. Adapting these MCRs for This compound could lead to the rapid generation of diverse molecular libraries for biological screening.

Integration into Continuous Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. The integration of This compound chemistry into continuous flow systems is a promising future direction. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities.

The synthesis of isatin derivatives has already been successfully demonstrated in continuous flow reactors. These systems are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes minimize safety risks. For instance, nitration reactions, which are often challenging to control in batch, can be performed safely and efficiently in flow. nih.gov The synthesis of This compound itself, which may involve multi-step sequences, could be streamlined by telescoping individual reactions in a continuous flow setup, eliminating the need for isolation and purification of intermediates. nih.govspringernature.com

Furthermore, the automation of continuous flow systems, coupled with real-time reaction monitoring and machine learning algorithms, can accelerate process optimization. Automated platforms can systematically explore a wide range of reaction conditions to identify the optimal parameters for the synthesis of a desired derivative of This compound . This approach not only enhances efficiency but also facilitates the on-demand synthesis of specific compounds.

| Parameter | Benefit in Continuous Flow | Relevance to this compound |

|---|---|---|

| Heat Transfer | Superior heat dissipation, enabling safe use of highly exothermic reactions. | Facilitates reactions like nitration or halogenation on the aromatic ring. |

| Mass Transfer | Efficient mixing, leading to faster reaction rates and higher yields. | Improves the efficiency of multiphasic reactions. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. | Enables the use of a wider range of reactive intermediates. |

| Scalability | Scaling up is achieved by running the system for a longer duration (scaling out). | Facilitates the production of larger quantities for further studies. |

| Automation | Allows for high-throughput screening of reaction conditions and process optimization. | Accelerates the discovery of optimal synthetic routes to new derivatives. |

Design of Advanced Derivatives with Tailored Chemical Reactivity

The This compound scaffold is a versatile platform for the design of advanced derivatives with tailored chemical and biological properties. The presence of the nitrile group, in addition to the reactive carbonyls and the modifiable aromatic ring and nitrogen atom, provides multiple handles for chemical diversification. ijrrjournal.com

One area of focus is the development of derivatives with specific reactivity for applications in bioconjugation and chemical biology. For example, the isatin core can be functionalized with clickable handles, such as alkynes or azides, allowing for its incorporation into larger biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. The synthesis of 3,3-diazidooxindoles from 2-oxindoles showcases the potential to introduce highly reactive functional groups. nih.gov

Another avenue of research is the design of derivatives as fluorescent probes or chemosensors. The inherent fluorescence of some indole derivatives can be modulated by the introduction of specific functional groups that interact with analytes of interest, leading to a detectable change in the fluorescence signal. The electron-withdrawing nitrile group in This compound can be exploited to tune the photophysical properties of such sensors.

Furthermore, the synthesis of hybrid molecules, where the This compound core is fused or linked to other pharmacologically active scaffolds, is a promising strategy for the development of new therapeutic agents. researchgate.net This approach can lead to compounds with dual or synergistic modes of action. The synthesis of 3-sulfenylindole derivatives and their subsequent oxidation to sulfones for anticancer evaluation is an example of creating derivatives with enhanced biological profiles. nih.gov

Synergistic Approaches Combining Synthesis and Advanced Computational Methods

The integration of advanced computational methods with synthetic chemistry offers a powerful synergistic approach to accelerate the discovery and development of new molecules and reactions. For This compound , computational tools can provide deep insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and understand the role of catalysts. For instance, computational studies have been used to rationalize the stereoselectivity observed in organocatalyzed reactions of isatin derivatives. researchgate.net This predictive power can guide the design of new catalysts and reaction conditions for the selective transformation of This compound .

Molecular docking and dynamics simulations are invaluable in the design of derivatives with specific biological targets. By modeling the interaction of This compound derivatives with the active site of a target protein, researchers can predict binding affinities and modes of interaction. This information can guide the synthetic efforts towards compounds with improved potency and selectivity. Such computational screening has been applied to isatin-based compounds in the search for inhibitors of various enzymes. researchgate.net

Moreover, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of a series of This compound derivatives with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets. The combination of these computational approaches with high-throughput synthesis and screening can significantly streamline the drug discovery process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dioxoindoline-4-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer :

- Synthetic Pathways : The compound can be synthesized via cyclization of precursors like 2-cyanoindole derivatives under acidic conditions. For example, Vilsmeier-Haack formylation or Ullmann coupling reactions may be adapted for introducing functional groups at specific positions .

- Optimization : Use catalysts like palladium (for cross-coupling) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Reaction parameters (temperature, solvent polarity) should be systematically varied; for instance, dimethylformamide (DMF) at 80–100°C improves cyclization efficiency .

- Yield Monitoring : Track intermediates via TLC/HPLC and optimize purification using column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl/carbonitrile groups (δ 160–170 ppm for C=O; δ 110–120 ppm for C≡N) .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Purity Analysis : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Quantum Calculations : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO-LUMO), elucidating electron-deficient sites for nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate binding affinities via MD simulations in GROMACS .

- Solvent Effects : Conduct COSMO-RS simulations to predict solubility and stability in polar aprotic solvents (e.g., DMSO) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Protocols : Use SHELXL-2018 for high-resolution data (d-spacing < 1.0 Å), applying TWIN/BASF commands for twinned crystals .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury to validate hydrogen-bonding networks .

- Data Reconciliation : Compare experimental XRD results with theoretical powder patterns (via Mercury) to identify polymorphic discrepancies .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved ¹H NMR to monitor intermediate formation. For example, track deuterium incorporation in D₂O to confirm proton-transfer steps .

- Isotopic Labeling : Synthesize ¹³C-labeled carbonitrile precursors to trace reaction pathways via LC-MS/MS fragmentation patterns .

- Computational Validation : Compare experimental activation energies with those derived from transition-state modeling in Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.